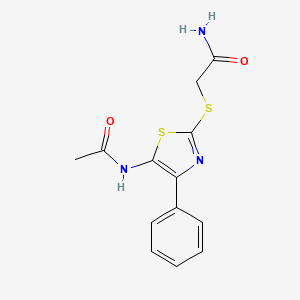

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c1-8(17)15-12-11(9-5-3-2-4-6-9)16-13(20-12)19-7-10(14)18/h2-6H,7H2,1H3,(H2,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYUOKVYTRZRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide typically involves the reaction of 5-acetamido-4-phenylthiazole with a suitable thioacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Triazinoindole-Acetamide Derivatives

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) () share the thioacetamide backbone but incorporate triazinoindole rings and brominated aryl groups. These modifications enhance lipophilicity and may improve blood-brain barrier penetration compared to the phenylthiazole core in the target compound.

Benzimidazole-Triazole-Thiazole Hybrids

Compounds like 9a–9e () integrate benzimidazole and triazole-thiazole moieties. For instance, 9c includes a 4-bromophenyl-thiazole group, which introduces steric bulk and electron-withdrawing effects that may alter binding kinetics. Docking studies in suggest that such compounds adopt distinct orientations in active sites (e.g., interactions with residues via bromine or methoxy groups), a feature that could be extrapolated to the target compound’s behavior .

4,6-Biaryl-2-Thiopyridine Derivatives

Examples like 2c () replace the thiazole ring with a 4,6-biaryl-2-thiopyridine scaffold. The morpholino and methoxy groups in these compounds improve water solubility, addressing a common limitation of purely aromatic systems.

Pharmacological Activity and Bioisosteric Effects

The oxadiazole ring in analogs described in acts as a bioisostere for ester or carbamate groups, enhancing hydrogen-bonding capacity and metabolic stability. For example, 4a–4l derivatives exhibit increased activity due to oxadiazole’s electronegativity and conformational rigidity. In contrast, the target compound’s thiazole ring provides similar rigidity but with a sulfur atom that may participate in hydrophobic interactions .

Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Key Research Findings and Trends

Bioisosteric Optimization : The acetamide-thio group in the target compound mirrors strategies used in oxadiazole derivatives () to balance potency and stability.

Halogen Effects : Bromine in analogs like 27 () and 9c () highlights the role of halogens in enhancing target affinity.

Scaffold Flexibility : Replacement of thiazole with thiopyridine () demonstrates how scaffold variations can address solubility challenges without sacrificing activity.

Q & A

Q. Critical Parameters :

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic Research Focus

Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry :

- ¹H NMR :

- ¹³C NMR :

- Thiazole C-2 and C-4: δ 150–160 ppm .

- Carbonyl groups (acetamide): δ 168–172 ppm .

- IR :

- N-H stretch: ~3300 cm⁻¹ (amide).

- C=O stretch: ~1650–1700 cm⁻¹ .

- HRMS : Molecular ion peak matching the exact mass (e.g., C₁₃H₁₂N₂O₂S₂: calculated 292.03 g/mol) .

Validation : Cross-correlate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from:

- Experimental Design Flaws :

- Mechanistic Complexity :

- Off-target interactions (e.g., redox activity of the thioether group) .

- Solubility differences in assay media (use DMSO controls ≤0.1% v/v) .

Q. Resolution Strategies :

Dose-Response Repetition : Conduct triplicate assays across multiple cell lines.

Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Metabolite Profiling : Identify degradation products via LC-MS under assay conditions .

What computational strategies are recommended for predicting the compound's interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking :

- QSAR Modeling :

- Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Case Study : Docking of analogous compounds into the ATP-binding pocket of EGFR showed hydrogen bonding between the acetamide group and Lys721, explaining kinase inhibition .

How can structural modifications enhance the compound's bioactivity, and what functional groups are critical for SAR?

Advanced Research Focus

Key SAR Insights :

Q. Design Workflow :

Virtual Screening : Generate derivatives using combinatorial libraries (e.g., Enamine REAL Space).

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to prioritize compounds with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.